

Physical and chemical properties of 1,4,5,8-Tetrachloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,4,5,8-Tetrachloroanthraquinone

Cat. No.: B125659

[Get Quote](#)

An In-Depth Technical Guide to 1,4,5,8-Tetrachloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5,8-Tetrachloroanthraquinone is a halogenated aromatic compound belonging to the anthraquinone family. Its rigid, planar structure and the presence of electron-withdrawing chlorine atoms confer unique physical and chemical properties, making it a subject of interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **1,4,5,8-Tetrachloroanthraquinone**, including its spectral characteristics and proposed mechanisms of action in biological systems.

Core Physical and Chemical Properties

1,4,5,8-Tetrachloroanthraquinone is a light yellow crystalline solid.[\[1\]](#) Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₄ Cl ₄ O ₂	[1] [2] [3] [4] [5]
Molecular Weight	345.99 g/mol	[4] [5]
Melting Point	341-342 °C	[6]
Boiling Point	510.7 °C at 760 mmHg (Predicted)	[7]
Density	1.672 g/cm ³ (Predicted)	[6] [7]
Appearance	Light yellow acicular crystal	[1]
Solubility	Slightly soluble in chloroform (heated), DMSO (heated), and pyridine (heated).	[7]
CAS Number	81-58-3	[1] [2] [3] [4] [5]

Spectral Data

The spectral data for **1,4,5,8-Tetrachloroanthraquinone** are crucial for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of **1,4,5,8-Tetrachloroanthraquinone** is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, which are typical for anthraquinone derivatives. The presence of C-Cl bonds and the aromatic ring system also gives rise to characteristic absorption bands.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of **1,4,5,8-Tetrachloroanthraquinone**. The fragmentation pattern can provide valuable information about the compound's structure and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of **1,4,5,8-Tetrachloroanthraquinone**, the ^1H NMR spectrum is expected to be simple, showing a single signal for the four equivalent aromatic protons. The ^{13}C NMR spectrum would provide information on the different carbon environments within the molecule.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of anthraquinone derivatives is characterized by multiple absorption bands in the UV and visible regions, arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the conjugated system.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) The solvent can influence the position and intensity of these bands.

Experimental Protocols

Synthesis of **1,4,5,8-Tetrachloroanthraquinone**

A general method for the synthesis of anthraquinone derivatives involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization. For **1,4,5,8-Tetrachloroanthraquinone**, a potential synthetic route could involve the chlorination of anthraquinone or a derivative thereof. A detailed, specific protocol for the synthesis of 1,4,5,8-tetrahydroxyanthraquinone has been patented, which can serve as a reference for handling related structures.[\[13\]](#)

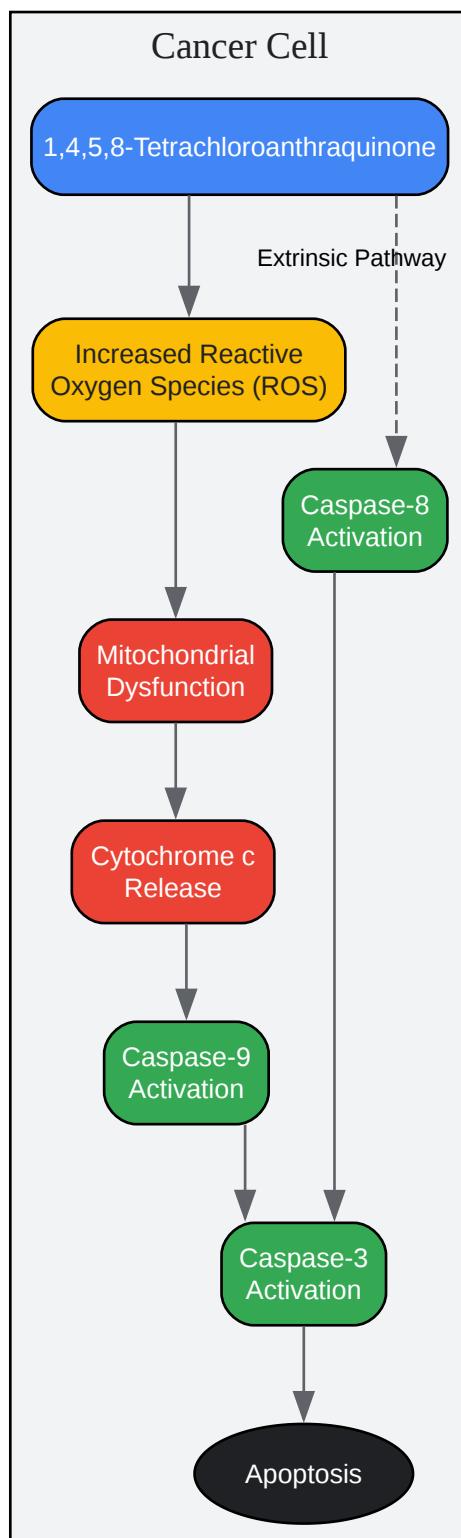
A generalized experimental workflow for the synthesis of an anthraquinone derivative is presented below.

Caption: Generalized workflow for the synthesis and characterization of **1,4,5,8-Tetrachloroanthraquinone**.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

General Protocol:


- Solvent Selection: Test the solubility of the crude **1,4,5,8-Tetrachloroanthraquinone** in various solvents to find a suitable one or a solvent pair.
- Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
- Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Drying: Dry the crystals thoroughly to remove any residual solvent.

Biological Activity and Potential Signaling Pathways

Anthraquinone derivatives are known to exhibit a range of biological activities, including anticancer properties.^[19] The mechanisms of action often involve the induction of apoptosis (programmed cell death) and interference with cellular signaling pathways.^{[8][19]} While a specific signaling pathway for **1,4,5,8-Tetrachloroanthraquinone** has not been definitively elucidated, based on studies of related compounds like tetrachloro-1,4-benzoquinone, it is plausible that it could induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.^{[2][15][20][21]}

Some anthraquinones have been shown to induce paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization.^[19] The anticancer effects of some quinone-containing compounds are also linked to their ability to inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.^[8]

A proposed signaling pathway for the induction of apoptosis by a chloro-substituted quinone is depicted below.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of apoptosis induction by **1,4,5,8-Tetrachloroanthraquinone** in cancer cells.

This proposed pathway suggests that **1,4,5,8-Tetrachloroanthraquinone** may induce an increase in intracellular ROS, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates the intrinsic apoptotic pathway through caspase-9 and subsequently caspase-3. An alternative or parallel extrinsic pathway involving the direct activation of caspase-8 may also be triggered.[\[5\]](#)[\[6\]](#)

Applications

1,4,5,8-Tetrachloroanthraquinone is primarily used as an intermediate in the synthesis of dyes and pigments.[\[1\]](#)[\[4\]](#)[\[7\]](#) It is also a precursor for the synthesis of γ -aminobutyric acid (GABA) analogs, which are potent inhibitors of γ -aminobutyrate aminotransferase (GABA-AT), an enzyme involved in the degradation of the neurotransmitter GABA.[\[4\]](#)[\[7\]](#)[\[12\]](#) This suggests its potential for the development of drugs targeting neurological disorders.

Safety and Handling

1,4,5,8-Tetrachloroanthraquinone is classified as causing skin and serious eye irritation. It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Conclusion

1,4,5,8-Tetrachloroanthraquinone is a versatile chemical intermediate with established applications in the dye industry and potential for development in the pharmaceutical sector. Its interesting chemical structure and the biological activity of related compounds warrant further investigation into its specific mechanisms of action and therapeutic potential. This guide provides a foundational understanding of its properties to aid researchers and drug development professionals in their endeavors. Further experimental work is required to fully elucidate its spectral characteristics, develop optimized and detailed synthetic and purification protocols, and confirm its precise biological signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4,5,8-Tetrachloroanthraquinone CAS 81-58-3 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 2. Tetrachloro-1,4-benzoquinone induces apoptosis of mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Synergistic anti-tumour effects of tetrandrine and chloroquine combination therapy in human cancer: a potential antagonistic role for p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid induction of mitochondrial events and caspase-independent apoptosis in Survivin-targeted melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN103641852A - 1,4,5,8-tetrahydroxy anthraquinone lead compound and preparation method and application thereof - Google Patents [patents.google.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Evaluating the Effects of Tetrachloro-1,4-benzoquinone, an Active Metabolite of Pentachlorophenol, on the Growth of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How To [chem.rochester.edu]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Novel Anthraquinone Compounds Induce Cancer Cell Death through Paraptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and tetrachlorohydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluating the Effects of Tetrachloro-1,4-benzoquinone, an Active Metabolite of Pentachlorophenol, on the Growth of Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 1,4,5,8-Tetrachloroanthraquinone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125659#physical-and-chemical-properties-of-1-4-5-8-tetrachloroanthraquinone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com